1-Cyclopropyl-N-((4-phenyl-4h-1,2,4-triazol-3-yl)methyl)methanamine

Catalog No.
S16159470
CAS No.
M.F
C13H16N4
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-N-((4-phenyl-4h-1,2,4-triazol-3-yl)m...

Product Name

1-Cyclopropyl-N-((4-phenyl-4h-1,2,4-triazol-3-yl)methyl)methanamine

IUPAC Name

1-cyclopropyl-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanamine

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)9-14-8-11-6-7-11/h1-5,10-11,14H,6-9H2

InChI Key

IIWLASZKQHSINT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=NN=CN2C3=CC=CC=C3

1-Cyclopropyl-N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)methanamine is a chemical compound with the molecular formula C13H16N4C_{13}H_{16}N_{4} and a molecular weight of 228.29 g/mol. This compound features a cyclopropyl group attached to a methanamine that is further substituted with a 4-phenyl-4H-1,2,4-triazole moiety. The structure of this compound can be represented as follows:

Structure C13H16N4\text{Structure }\text{C}_{13}\text{H}_{16}\text{N}_{4}

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

The chemical reactivity of 1-Cyclopropyl-N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)methanamine primarily involves nucleophilic substitution reactions due to the presence of the amine group. It may also participate in condensation reactions with carbonyl compounds or electrophiles. Additionally, the triazole ring can undergo various reactions typical for azoles, such as alkylation or acylation.

Compounds containing triazole rings are often noted for their significant biological activities. Specifically, 1-Cyclopropyl-N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)methanamine has shown potential antifungal and antibacterial properties. Triazoles have been extensively studied for their ability to inhibit fungal cytochrome P450 enzymes, making them valuable in treating fungal infections. Furthermore, studies suggest that this compound may exhibit anti-inflammatory effects and could be explored for its potential in cancer therapy due to its ability to modulate cellular pathways.

The synthesis of 1-Cyclopropyl-N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)methanamine can be achieved through several methods:

  • Condensation Reaction: The compound can be synthesized via the condensation of cyclopropyl amine with a suitable aldehyde derivative of 4-phenyl-4H-1,2,4-triazole.
  • Substitution Reactions: Starting from an appropriate triazole precursor, nucleophilic substitution can introduce the cyclopropyl group at the nitrogen atom.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired structure.

1-Cyclopropyl-N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)methanamine has potential applications in pharmaceutical development due to its biological activity. It could serve as a lead compound in drug discovery for antifungal or antibacterial agents. Additionally, its unique structure may provide insights into designing selective inhibitors for specific biological targets.

Interaction studies involving 1-Cyclopropyl-N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)methanamine have indicated that it may interact with various biological macromolecules such as proteins and nucleic acids. These interactions can influence its pharmacokinetics and pharmacodynamics profiles. Studies employing molecular docking simulations have suggested potential binding sites on target enzymes that could be exploited for therapeutic purposes.

Several compounds share structural similarities with 1-Cyclopropyl-N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)methanamine:

Compound NameMolecular FormulaKey Features
4-Cyclopropyl-4H-1,2,4-triazoleC5H7N3C_5H_7N_3Simpler triazole without phenyl substitution; used as an antifungal agent.
1-(Cyclopropyl)-5-(pyridin-3-yloxy)-1H-pyrazoleC12H14N4OC_{12}H_{14}N_4OContains a pyrazole instead of a triazole; exhibits anti-inflammatory properties.
2-(Cyclopropyl)-5-(trifluoromethyl)-1H-pyrazoleC6H6F3NC_6H_6F_3NPyrazole derivative with trifluoromethyl group; known for herbicidal activity.

Uniqueness: The unique combination of the cyclopropyl group and the triazole ring in this compound provides specific interactions that may not be present in simpler derivatives or other heterocycles. Its dual functionality as both an amine and a triazole allows it to engage in diverse

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.137496527 g/mol

Monoisotopic Mass

228.137496527 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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